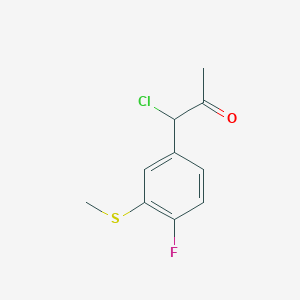

1-Chloro-1-(4-fluoro-3-(methylthio)phenyl)propan-2-one

Description

1-Chloro-1-(4-fluoro-3-(methylthio)phenyl)propan-2-one is a halogenated ketone featuring a propan-2-one backbone substituted with a chloro group and a 4-fluoro-3-(methylthio)phenyl ring.

Properties

Molecular Formula |

C10H10ClFOS |

|---|---|

Molecular Weight |

232.70 g/mol |

IUPAC Name |

1-chloro-1-(4-fluoro-3-methylsulfanylphenyl)propan-2-one |

InChI |

InChI=1S/C10H10ClFOS/c1-6(13)10(11)7-3-4-8(12)9(5-7)14-2/h3-5,10H,1-2H3 |

InChI Key |

LNPOQJZLCDLKLM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=CC(=C(C=C1)F)SC)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(4-fluoro-3-(methylthio)phenyl)propan-2-one typically involves the reaction of 4-fluoro-3-(methylthio)benzaldehyde with chloroacetone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be used to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(4-fluoro-3-(methylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as sodium azide or potassium thiocyanate can be used under mild conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Chloro-1-(4-fluoro-3-(methylthio)phenyl)propan-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(4-fluoro-3-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The chloro and fluoro groups enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

Table 1: Structural Comparison

Key Observations :

- Electronic Effects : The target compound’s 4-F and 3-SCH₃ substituents are moderately electron-withdrawing, whereas the trifluoromethylthio (–SCF₃) group in the analog from is strongly electron-withdrawing, enhancing electrophilic reactivity.

- Steric Factors : The methylthio (–SCH₃) group in the target compound introduces less steric hindrance compared to the bulkier –SCF₃ group in .

- Functional Groups: Unlike chalcone derivatives (e.g., ), the target lacks a conjugated enone system, reducing its utility in Michael addition reactions but increasing stability toward photodegradation.

Key Findings :

- The target compound’s methylthio group enhances nucleophilic aromatic substitution (e.g., with amines or thiols), while its chloro-ketone moiety facilitates condensation reactions for heterocycle synthesis.

- Chalcone derivatives (e.g., ) exhibit UV-Vis absorption due to conjugation, making them suitable for optoelectronic applications, unlike the non-conjugated target compound.

- Hydrazone derivatives (e.g., ) are superior for metal coordination and heterocyclic synthesis but require additional synthetic steps compared to the target compound.

Physical and Crystallographic Properties

- Crystallography: The target compound’s analog with a hydrazone group () exhibits planar molecular geometry with N–H⋯O hydrogen bonding, enhancing crystal packing stability. In contrast, chalcone derivatives () display non-planar conformations due to steric clashes between substituents.

- Solubility : The methylthio group in the target compound increases lipophilicity compared to hydroxylated analogs (e.g., ), reducing aqueous solubility but improving membrane permeability.

Biological Activity

1-Chloro-1-(4-fluoro-3-(methylthio)phenyl)propan-2-one is an organic compound that has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. With a molecular formula of C10H10ClFOS and a molecular weight of 232.70 g/mol, this compound features a unique combination of functional groups that enhance its reactivity and potential applications in medicinal chemistry and materials science.

Chemical Structure and Properties

The structure of 1-Chloro-1-(4-fluoro-3-(methylthio)phenyl)propan-2-one includes:

- A chloro group (Cl)

- A fluoro group (F)

- A methylthio group (S-CH3)

- A propan-2-one moiety (C=O)

This configuration allows for diverse interactions with biological targets, potentially influencing enzyme activity or receptor binding.

Table 1: Comparison of Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Chloro-1-(4-fluoro-3-(methylthio)phenyl)propan-2-one | C10H10ClFOS | Contains chloro, fluoro, and methylthio groups |

| 1-Chloro-1-(4-iodo-3-(methylthio)phenyl)propan-2-one | C10H10ClIOS | Iodo group instead of fluoro |

| 1-Chloro-1-(4-(difluoromethoxy)-3-(methylthio)phenyl)propan-2-one | C11H11ClF2O2S | Difluoromethoxy group |

Antimicrobial Properties

Preliminary studies indicate that 1-Chloro-1-(4-fluoro-3-(methylthio)phenyl)propan-2-one may exhibit significant antimicrobial activity. The presence of halogen substituents (chlorine and fluorine) is known to enhance the reactivity of compounds towards biological targets, potentially leading to the inhibition of specific enzymes or disruption of cellular processes.

Anticancer Potential

Research suggests that this compound may also possess anticancer properties. The unique structural features allow it to interact with nucleophilic sites in biological molecules, which is crucial for enzyme inhibition or modulation of biochemical pathways. Studies are ongoing to elucidate the specific mechanisms through which this compound exerts its effects on cancer cells.

The mechanism by which 1-Chloro-1-(4-fluoro-3-(methylthio)phenyl)propan-2-one exerts its biological effects likely involves:

- Enzyme Inhibition : The compound may bind to active sites on enzymes, inhibiting their function.

- Receptor Interaction : It may modulate receptor activity, influencing cellular signaling pathways.

- Disruption of Cellular Processes : The compound could interfere with vital cellular functions, leading to cell death in pathogens or cancer cells.

Research Findings

Recent studies have focused on the interaction of halogenated compounds with biological systems. The presence of halogens can increase lipophilicity, enhancing membrane permeability and bioavailability, which are critical factors in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.